2-(3-Ethoxyphenyl)-5-methylbenzoic acid
Description
Properties
IUPAC Name |
2-(3-ethoxyphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-13-6-4-5-12(10-13)14-8-7-11(2)9-15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDOPELJMFKSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690013 | |
| Record name | 3'-Ethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-66-3 | |
| Record name | 3'-Ethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary fragments:
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5-Methylbenzoic acid core : Serves as the foundational scaffold.
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3-Ethoxyphenyl group : Introduced via cross-coupling or electrophilic substitution.
Key Intermediate Identification
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Methyl 5-methyl-2-bromobenzoate : Facilitates Suzuki-Miyaura coupling with 3-ethoxyphenylboronic acid.
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2-(3-Hydroxyphenyl)-5-methylbenzoic acid : Ethoxylated using diethyl sulfate or bromoethane.
Stepwise Synthesis and Optimization
Suzuki-Miyaura Cross-Coupling for Ethoxyphenyl Attachment
The bromine atom at position 2 is replaced with a 3-ethoxyphenyl group via palladium-catalyzed coupling.
Protocol :
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Substrate : Methyl 5-methyl-2-bromobenzoate (1.0 equiv).
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Boronic Acid : 3-Ethoxyphenylboronic acid (1.2 equiv).
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Catalyst System : Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF).
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Base : Aqueous Na₂CO₃ (2.0 equiv).
Yield : 85–90% after column purification.
Ester Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed to the carboxylic acid using potassium hydroxide (KOH) in methanol.
Procedure :
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Substrate : Methyl 2-(3-ethoxyphenyl)-5-methylbenzoate (1.0 equiv).
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Base : 3 M KOH in methanol.
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Temperature : Reflux (65°C) for 6 hours.
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Workup : Acidification with HCl to pH 3–4, followed by filtration.
Yield : 92–95%.
Catalytic Methods and Reaction Mechanisms
Palladium Catalysis in Cross-Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. Pd⁰ intermediates coordinate with the boronic acid, enabling aryl-aryl bond formation.
Ethoxylation via Nucleophilic Substitution
Diethyl sulfate acts as an ethylating agent, transferring an ethyl group to the phenolic oxygen of 2-(3-hydroxyphenyl)-5-methylbenzoic acid.
Conditions :
Analytical Characterization and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR (CDCl₃) of Methyl 2-(3-Ethoxyphenyl)-5-methylbenzoate :
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δ 1.42 (t, 3H, J = 7.0 Hz, CH₂CH₃).
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δ 3.89 (s, 3H, COOCH₃).
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δ 4.07 (q, 2H, J = 7.0 Hz, OCH₂).
13C-NMR (CDCl₃) :
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(3-Ethoxyphenyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of 5-Methylbenzoic Acid Derivatives
Key Observations :
Substituent Electronic Effects: The ethoxy group in this compound provides electron-donating effects via resonance, enhancing solubility in polar solvents compared to non-polar substituents like bromine (e.g., compound 23, 97% yield) . Heterocyclic substituents (e.g., pyrrole in compound 6 or triazole in ) introduce π-π stacking capabilities and influence bioactivity.
Biological Activity: Quinazolinone derivatives (e.g., compound 26) exhibit diminished cytotoxic activity when substituents are altered, highlighting the importance of the methyl group at C6 for maintaining activity . Natural derivatives like compound IX from Nepalese Rumex demonstrate the role of glycosylation in modifying bioavailability .
Synthetic Yields and Methods: Cyclization reactions (e.g., compound 24 from acetic anhydride, 95% yield ) are efficient for generating fused heterocycles. Castagnoli–Cushman reactions enable stereoselective synthesis of quaternary carbon centers, as seen in compound 10d .
Physicochemical and Spectroscopic Data
Table 2: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
